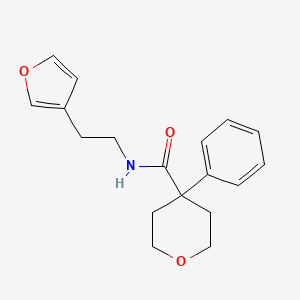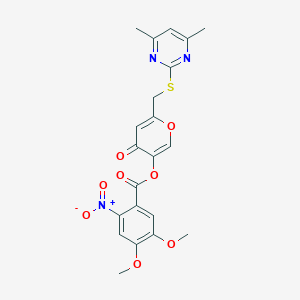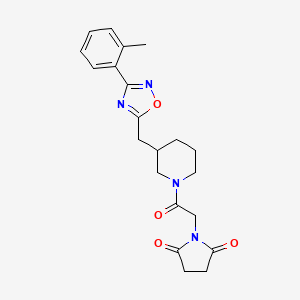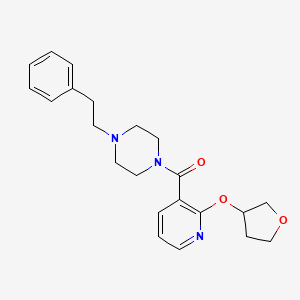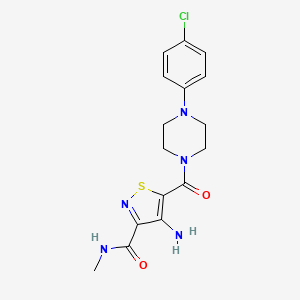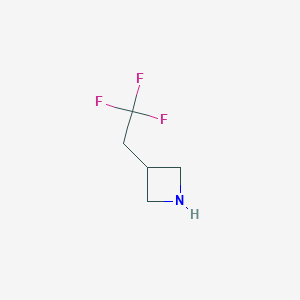
3-(2,2,2-Trifluoroethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,2,2-Trifluoroethyl)azetidine” is a chemical compound with the CAS Number: 1394041-81-6 . It is a hydrochloride and has a molecular weight of 175.58 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of azetidines, including “this compound”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H8F3N.ClH/c6-5(7,8)1-4-2-9-3-4;/h4,9H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 175.58 .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Functionalization Azetidines, including variants like 3-(2,2,2-Trifluoroethyl)azetidine, play a significant role in synthetic chemistry. They are recognized for their potential in peptidomimetic and nucleic acid chemistry due to their suitability as amino acid surrogates. Moreover, they are involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. These compounds, being a class of strained compounds, are excellent candidates for ring-opening and expansion reactions, thus offering a wide range of functionalization possibilities (Mehra, Lumb, Anand, & Kumar, 2017).
Chemical Synthesis and Pharmaceutical Applications Azetidines, including 3-substituted derivatives, have been explored for their pharmaceutical applications. They form the backbone for the design and synthesis of various pharmacologically active compounds. For example, the synthesis of 3-substituted azetidine derivatives, which are evaluated as triple reuptake inhibitors, demonstrates their potential in drug discovery (Han et al., 2012).
Agricultural and Plant Research Azetidines have been used in agricultural and plant research to understand protein synthesis and ion transport relationships. For instance, azetidine 2-carboxylic acid, a related compound, has been utilized to study the inhibition of ion release in plants, providing insights into the complex processes of ion transport and protein assembly in plant systems (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of Functionalized Azetidines Research has been conducted on the synthesis of azetidin-3-ones, a structural isomer of β-lactams, which have not been found in nature but could serve as substrates for creating functionalized azetidines. This illustrates the synthetic versatility and potential application of azetidine derivatives in various fields (Ye, He, & Zhang, 2011).
Synthesis of Pharmaceutical Intermediates The ability to create enantiopure and diastereoselective azetidine derivatives highlights their importance in the pharmaceutical industry. Such compounds can be transformed into other useful molecules, such as pyrrolidines, which are significant in drug development (Dolfen et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)1-4-2-9-3-4/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUKKDPKWKADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
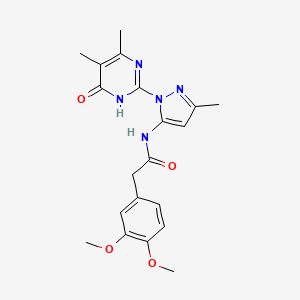
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)
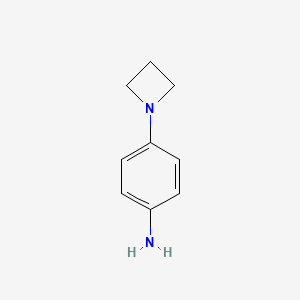
![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)

